molecular formula C19H16FN3O3S B2569166 N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 921792-21-4

N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2569166
CAS No.: 921792-21-4
M. Wt: 385.41
InChI Key: JSOPLILPDGLSJE-UHFFFAOYSA-N
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Description

N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole core structure.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aniline derivative reacts with the thiazole intermediate.

    Amidation: The final step involves the formation of the amide bond by reacting the thiazole intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
  • N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
  • N-(4-(2-((3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Uniqueness

N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is unique due to the presence of the 3-fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s binding affinity to biological targets and improve its metabolic stability compared to other similar compounds .

Properties

IUPAC Name

N-[4-[2-(3-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c1-26-16-7-5-12(6-8-16)18(25)23-19-22-15(11-27-19)10-17(24)21-14-4-2-3-13(20)9-14/h2-9,11H,10H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOPLILPDGLSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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